molecular formula C21H22FN3O5 B265236 N-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No. B265236
M. Wt: 415.4 g/mol
InChI Key: XLJAPINDVFSFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, also known as TFMPP, is a synthetic compound that has been widely used in scientific research. TFMPP is a member of the phenylpiperazine family of compounds and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

N-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide acts on the serotonergic system, specifically on the 5-HT2A and 5-HT2C receptors. N-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a partial agonist of these receptors, which means that it can activate them but not to the same extent as a full agonist. Activation of the 5-HT2A and 5-HT2C receptors by N-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide leads to an increase in the release of serotonin, a neurotransmitter that is involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been found to have a wide range of biochemical and physiological effects. N-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been found to increase heart rate, blood pressure, and body temperature in animals and humans. N-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has also been found to increase the release of cortisol, a hormone that is involved in the stress response.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Another advantage is that it has a well-defined mechanism of action, which makes it a useful tool for studying the serotonergic system. One limitation is that it has a narrow therapeutic index, which means that it can be toxic at high doses. Another limitation is that it has a short half-life, which means that its effects are short-lived.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide. One direction is to study the long-term effects of N-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide on the serotonergic system. Another direction is to study the effects of N-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide on other neurotransmitter systems, such as the dopamine and norepinephrine systems. Another direction is to develop new compounds that are more selective for the 5-HT2A and 5-HT2C receptors, which could lead to the development of new drugs for the treatment of psychiatric disorders.

Synthesis Methods

N-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is synthesized by reacting 4-fluoroaniline with 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of butyric anhydride. The reaction is carried out in a solvent, such as acetonitrile, at a temperature of 60-70°C for several hours. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

N-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been used in a wide range of scientific research studies, including studies on the central nervous system, cardiovascular system, and immune system. N-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been found to have anxiogenic effects, which means that it can induce anxiety in animals and humans. N-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has also been found to have hallucinogenic effects, which means that it can induce visual and auditory hallucinations in animals and humans.

properties

Product Name

N-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Molecular Formula

C21H22FN3O5

Molecular Weight

415.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C21H22FN3O5/c1-27-16-11-13(12-17(28-2)20(16)29-3)21-24-19(30-25-21)6-4-5-18(26)23-15-9-7-14(22)8-10-15/h7-12H,4-6H2,1-3H3,(H,23,26)

InChI Key

XLJAPINDVFSFPQ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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